Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is a synthetic organic compound belonging to the carbamate class It is characterized by the presence of a carbamate ester functional group, which is the isopropyl ester of 3-chloro-4,5-diethoxyphenylcarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:
3-chloro-4,5-diethoxyphenyl isocyanate+isopropanol→Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or other oxygen-containing derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, in its role as a herbicide, it may inhibit enzymes involved in plant growth, leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: A carbamate ester used as a herbicide and plant growth regulator.
Diethofencarb: A carbamate ester with antifungal properties, used to control fungal diseases in crops.
Uniqueness
Propan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of chlorine and diethoxy groups on the phenyl ring, along with the isopropyl carbamate ester, differentiates it from other carbamate compounds and contributes to its specific applications and effectiveness.
Properties
CAS No. |
84971-66-4 |
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Molecular Formula |
C14H20ClNO4 |
Molecular Weight |
301.76 g/mol |
IUPAC Name |
propan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20ClNO4/c1-5-18-12-8-10(16-14(17)20-9(3)4)7-11(15)13(12)19-6-2/h7-9H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
SLNUTDQAGCLBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OC(C)C)Cl)OCC |
Origin of Product |
United States |
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